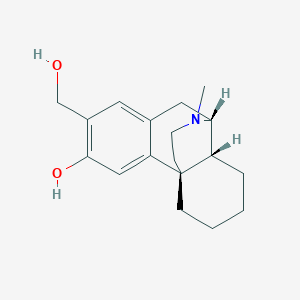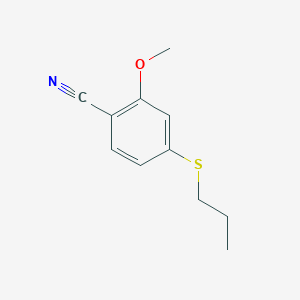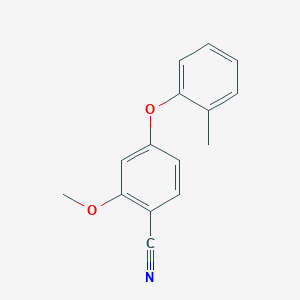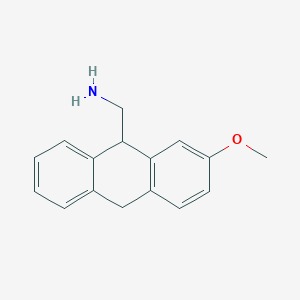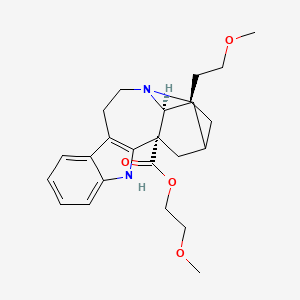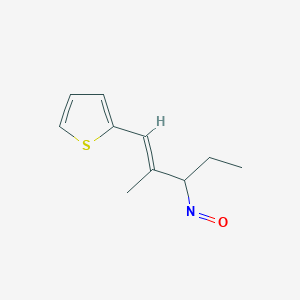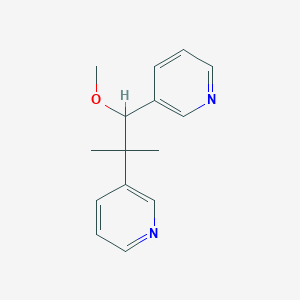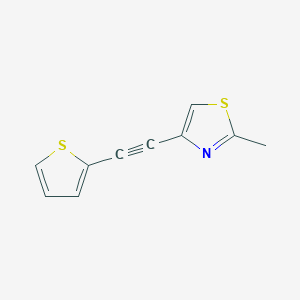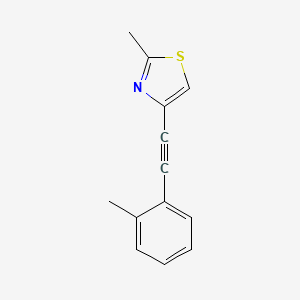
2-Methyl-4-o-tolylethynyl-thiazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Le 2-Méthyl-4-o-tolyléthynyl-thiazole est un composé organique hétérocyclique qui appartient à la famille des thiazoles. Les thiazoles sont connus pour leurs diverses activités biologiques et se retrouvent dans diverses molécules biologiquement actives. Ce composé présente un cycle thiazole substitué par un groupe méthyle en position 2 et un groupe o-tolyléthynyle en position 4, ce qui en fait une molécule unique et potentiellement précieuse dans la recherche scientifique et les applications industrielles.
Méthodes De Préparation
La synthèse du 2-Méthyl-4-o-tolyléthynyl-thiazole peut être réalisée par plusieurs voies de synthèse. Une méthode courante implique la cyclisation de précurseurs appropriés dans des conditions de réaction spécifiques. Par exemple, la réaction de N,N-diformylaminométhylarylcétones avec du pentasulfure de phosphore et de la triéthylamine dans le chloroforme peut produire des thiazoles . Une autre méthode comprend la condensation de type [3+1+1] catalysée par le cuivre d'oximes, d'anhydrides et de thiocyanate de potassium, qui fournit des thiazoles avec de bons rendements dans des conditions de réaction douces . Les méthodes de production industrielle peuvent impliquer l'optimisation de ces voies de synthèse pour la production à grande échelle, garantissant un rendement et une pureté élevés.
Analyse Des Réactions Chimiques
Le 2-Méthyl-4-o-tolyléthynyl-thiazole subit diverses réactions chimiques, notamment :
Oxydation : Le cycle thiazole peut être oxydé en utilisant des agents oxydants comme le peroxyde d'hydrogène ou le permanganate de potassium.
Réduction : Les réactions de réduction peuvent être effectuées en utilisant des agents réducteurs tels que l'hydrure de lithium aluminium.
Substitution : Des réactions de substitution électrophile et nucléophile peuvent se produire aux positions C-2 et C-5 du cycle thiazole.
Les réactifs couramment utilisés dans ces réactions comprennent les acides, les bases et les catalyseurs de métaux de transition. Les principaux produits formés dépendent des conditions de réaction et des réactifs spécifiques utilisés.
Applications de la Recherche Scientifique
Le 2-Méthyl-4-o-tolyléthynyl-thiazole a une large gamme d'applications dans la recherche scientifique :
Chimie : Il sert de bloc de construction pour la synthèse de molécules plus complexes et peut être utilisé dans le développement de nouveaux matériaux.
Industrie : Il peut être utilisé dans la production de colorants, de fongicides et de biocides.
Mécanisme d'Action
Le mécanisme d'action du 2-Méthyl-4-o-tolyléthynyl-thiazole implique son interaction avec des cibles moléculaires et des voies spécifiques. L'aromaticité du cycle thiazole lui permet de participer à diverses réactions biochimiques, pouvant inhiber ou activer des enzymes et des récepteurs. Les cibles moléculaires et les voies exactes dépendent de l'activité biologique spécifique étudiée .
Applications De Recherche Scientifique
2-Methyl-4-o-tolylethynyl-thiazole has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the development of new materials.
Industry: It can be used in the production of dyes, fungicides, and biocides.
Mécanisme D'action
The mechanism of action of 2-Methyl-4-o-tolylethynyl-thiazole involves its interaction with specific molecular targets and pathways. The thiazole ring’s aromaticity allows it to participate in various biochemical reactions, potentially inhibiting or activating enzymes and receptors. The exact molecular targets and pathways depend on the specific biological activity being studied .
Comparaison Avec Des Composés Similaires
Le 2-Méthyl-4-o-tolyléthynyl-thiazole peut être comparé à d'autres dérivés du thiazole, tels que :
Sulfathiazole : Un médicament antimicrobien.
Ritonavir : Un médicament antirétroviral.
Abafungin : Un médicament antifongique.
Ce qui distingue le 2-Méthyl-4-o-tolyléthynyl-thiazole, c'est son motif de substitution unique, qui peut conférer des activités biologiques et des propriétés chimiques distinctes. Cette unicité en fait un composé précieux pour de nouvelles recherches et développements.
Propriétés
Formule moléculaire |
C13H11NS |
|---|---|
Poids moléculaire |
213.30 g/mol |
Nom IUPAC |
2-methyl-4-[2-(2-methylphenyl)ethynyl]-1,3-thiazole |
InChI |
InChI=1S/C13H11NS/c1-10-5-3-4-6-12(10)7-8-13-9-15-11(2)14-13/h3-6,9H,1-2H3 |
Clé InChI |
XDQBEOSJZSBVGG-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=CC=C1C#CC2=CSC(=N2)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


